
3-(4-Nitrophenoxy)-1-propanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenoxy)-1-propanamine HCl is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitrophenoxy group attached to a propanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)-1-propanamine HCl typically involves the nucleophilic substitution reaction of 4-nitrophenol with 3-chloropropanamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of polymer-supported reagents can facilitate the separation and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenoxy)-1-propanamine HCl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: The major product is 3-(4-Aminophenoxy)-1-propanamine.
Reduction: The major product is 3-(4-Aminophenoxy)-1-propanamine.
Substitution: The major products depend on the electrophile used, resulting in various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenoxy)-1-propanamine HCl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenoxy)-1-propanamine HCl involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The amine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Nitrophenoxy)phenyl derivatives: These compounds share the nitrophenoxy group but differ in the attached functional groups.
4-Nitrophenyl chloroformate derivatives: These compounds have similar reactivity due to the presence of the nitrophenyl group.
4-(2-Nitrophenoxy)benzamide derivatives: These compounds have similar structural features and potential biological activities.
Uniqueness
3-(4-Nitrophenoxy)-1-propanamine HCl is unique due to the presence of both the nitrophenoxy and propanamine groups, which confer specific reactivity and biological activity
Eigenschaften
CAS-Nummer |
100840-64-0 |
|---|---|
Molekularformel |
C9H13ClN2O3 |
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
3-(4-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13;/h2-5H,1,6-7,10H2;1H |
InChI-Schlüssel |
BLCCRXVDPAKRKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


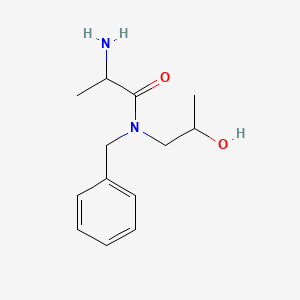
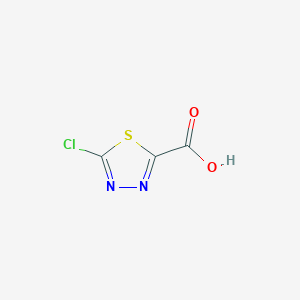

![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
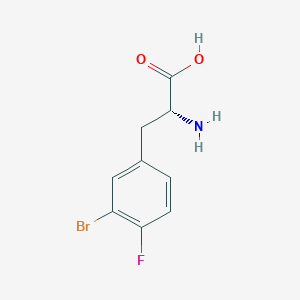
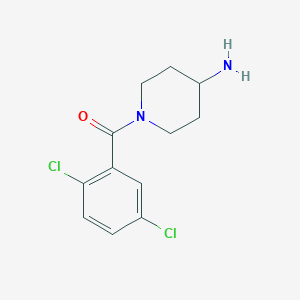

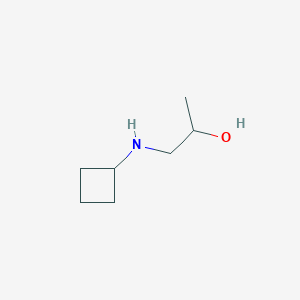
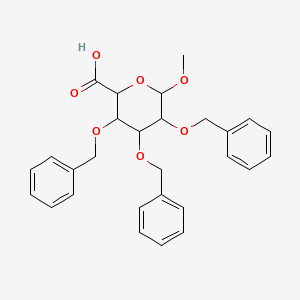
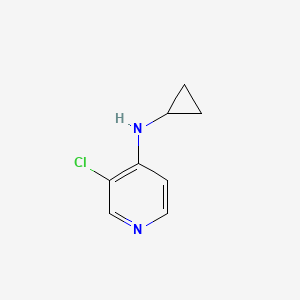
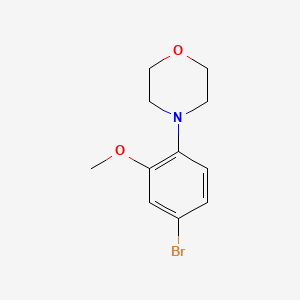
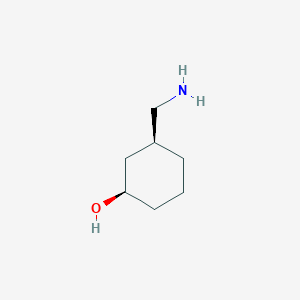
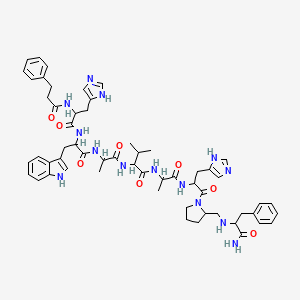
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)
